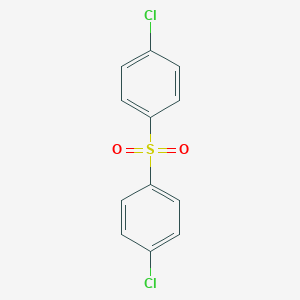

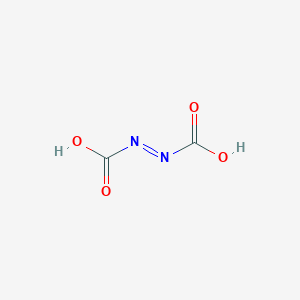

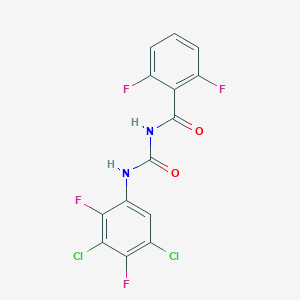

![molecular formula C15H14Cl2O2 B033284 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 14151-65-6](/img/structure/B33284.png)

2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Vue d'ensemble

Description

The compound 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a chemical of interest in various fields, including organic chemistry and materials science. Its relevance stems from its structural features, which include chloro and hydroxy functional groups attached to a phenyl ring. These features make it a candidate for further chemical modifications and applications in synthesizing advanced materials and pharmaceutical intermediates.

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, etherification, and reductions of nitro groups. For example, Salian et al. (2018) synthesized chalcone derivatives through base-catalyzed Claisen-Schmidt condensation, illustrating a methodology that could be adapted for synthesizing 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol by choosing appropriate starting materials (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been elucidated using techniques such as X-ray diffraction and spectroscopy. For instance, Li et al. (2015) determined the structure of a similar compound by X-ray analysis, highlighting the presence of strong intermolecular hydrogen bonds forming two-dimensional layers (Li et al., 2015).

Chemical Reactions and Properties

Phenolic compounds like 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol participate in various chemical reactions, including oxidation and polymerization. Kaya and Aydın (2012) discussed the synthesis and oxidative polymerization of a phenol-based polymer, which shares similarities with the potential reactivity of our compound of interest (Kaya & Aydın, 2012).

Applications De Recherche Scientifique

Selective Inhibition in Biological Processes : It acts as a selective inhibitor of sulphation, with a long duration of action, making it suitable for studies on the regulatory role of sulphation in biological processes (Mulder & Scholtens, 1977).

Crystalline Structure Analysis : Its crystallization reveals long hydrogen bonds and infinite polyanionic chains, contributing to understanding molecular interactions (Majerz, Sawka-Dobrowolska, & Sobczyk, 1997).

Formation of N-Heterocyclic Carbenes : Through tautomerization, it contributes to the formation of N-heterocyclic carbenes, leading to new heterocyclic ring systems in chemistry (Liu, Nieger, Hübner, & Schmidt, 2016).

Cancer Cell Growth Inhibition : As part of a compound derived from Daphniphyllum macropodum Miq seeds, it exhibits effectiveness in inhibiting cancer cell growth by activating the mitochondrial pathway and inducing apoptosis (Ma et al., 2017).

Antioxidant Activity : Extracts from Artocarpus nobilis fruits, including this compound, show strong antioxidant activity against DPPH radicals (Jayasinghe, Rupasinghe, Hara, & Fujimoto, 2006).

Thermosetting Resin Application : It forms part of a compound used in thermosetting resins, which have high decomposition and glass transition temperatures (Chistyakov, Filatov, Yudaev, & Kireev, 2019).

Synthetic Method Development for Environmental Study : A versatile synthetic method for bisphenol monosubstituted-ether byproduct libraries was developed, aiding in the study of environmental behavior and transformation of halogenated flame retardants (Guo et al., 2020).

Facile Synthesis in Pharmaceuticals and Cosmetics : The compound contributes to a facile method for synthesizing 2-(phenylthio)phenols, useful in pharmaceuticals and cosmetics (Xu, Wan, Mao, & Pan, 2010).

Antimicrobial Activity : Novel derivatives containing this compound exhibit potent antimicrobial activity against bacterial and fungal strains (Ashok et al., 2016).

Propriétés

IUPAC Name |

2,6-dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16)14(19)13(17)8-10/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPWAEAGAFKCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627281 | |

| Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

CAS RN |

14151-65-6 | |

| Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

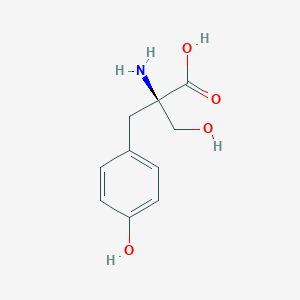

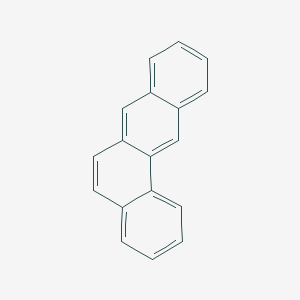

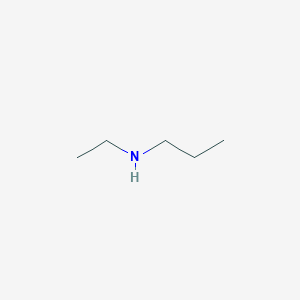

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)